4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
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Overview
Description
The compound “4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a pyrimidinone ring, and a methylsulfanylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidinone ring and the introduction of the trifluoromethyl group. Trifluoromethyl ketones are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidinone ring. The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group could undergo various reactions, including radical trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl ketones are known for their unique properties, including their reactivity and their ability to act as synthons in the construction of fluorinated pharmacons .Scientific Research Applications
Synthesis and Structural Analysis
- The benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one have been explored, revealing crystallization in polymorphic forms with significant hydrogen bonding and aromatic pi-pi interactions. This study underscores the compound's structural flexibility and potential for further chemical modifications (Glidewell, Low, Marchal, & Quesada, 2003).
- Research on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, highlights their promising applications in medicine and nonlinear optics (NLO) fields. The study provides insights into structural parameters, electronic, linear, and NLO properties through DFT/TDDFT and experimental analysis, indicating their considerable NLO character for optoelectronic applications (Hussain et al., 2020).
Potential Applications
- The exploration of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents opens avenues for therapeutic applications. Novel synthesized compounds have shown cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, suggesting a potential for development into anticancer therapies (Rahmouni et al., 2016).
- Tosvinyl and besvinyl groups have been evaluated as protecting groups for a range of compounds, including imides, azinones, nucleosides, sultams, and lactams. This research has applications in synthetic chemistry, providing strategies for protecting NH groups during compound synthesis (Petit et al., 2014).
- Identification of 4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl amines and ethers as potent and selective cyclooxygenase-2 inhibitors indicates their potential in developing anti-inflammatory drugs. This research highlights the role of specific substituents in enhancing pharmacological profiles (Swarbrick et al., 2009).
Future Directions
Properties
IUPAC Name |
4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c1-21-11-6-3-9(4-7-11)2-5-10-8-12(14(15,16)17)19-13(20)18-10/h2-8H,1H3,(H,18,19,20)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOJNUWRBGYBBQ-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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